BenchChemオンラインストアへようこそ!

3-(2-bromophenyl)spiro[3.3]heptan-1-one

Medicinal Chemistry Computational ADME Bioisostere Design

3-(2-Bromophenyl)spiro[3.3]heptan-1-one (CAS 2274055-89-7, molecular formula C13H13BrO, molecular weight 265.14 g/mol) is a spirocyclic ketone belonging to the class of 3-aryl-spiro[3.3]heptan-1-ones, a scaffold recognized as a saturated, three-dimensional bioisostere for the phenyl ring in medicinal chemistry. The compound features a bromine atom at the ortho position of the pendant phenyl group, a substitution pattern that differentiates it from its meta‑ and para‑bromo positional isomers and introduces steric and electronic properties that are not interchangeable across this class of building blocks.

Molecular Formula C13H13BrO
Molecular Weight 265.1
CAS No. 2274055-89-7
Cat. No. B6206976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)spiro[3.3]heptan-1-one
CAS2274055-89-7
Molecular FormulaC13H13BrO
Molecular Weight265.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)spiro[3.3]heptan-1-one (CAS 2274055-89-7) – Chemical Class & Procurement Baseline for the ortho-Bromo Spirocyclic Ketone


3-(2-Bromophenyl)spiro[3.3]heptan-1-one (CAS 2274055-89-7, molecular formula C13H13BrO, molecular weight 265.14 g/mol) is a spirocyclic ketone belonging to the class of 3-aryl-spiro[3.3]heptan-1-ones, a scaffold recognized as a saturated, three-dimensional bioisostere for the phenyl ring in medicinal chemistry [1]. The compound features a bromine atom at the ortho position of the pendant phenyl group, a substitution pattern that differentiates it from its meta‑ and para‑bromo positional isomers and introduces steric and electronic properties that are not interchangeable across this class of building blocks. Its rigid, non‑coplanar spiro[3.3]heptane framework defines a defined exit vector angle distinct from linear aromatic systems, making its procurement a specific choice for precise chemical space exploration [1].

Why the ortho-Bromo Positional Isomer of Spiro[3.3]heptan-1-one Cannot be Freely Substituted by Its meta‑ or para‑Bromo Analogs


Generic substitution among the three bromophenyl positional isomers of spiro[3.3]heptan-1-one—namely, 3‑(2‑bromophenyl)‑, 3‑(3‑bromophenyl)‑, and 3‑(4‑bromophenyl)spiro[3.3]heptan‑1‑one—is not scientifically defensible without experimental head‑to‑head validation, because the position of the bromine atom alters key molecular properties in quantifiable ways that impact downstream application. The ortho substitution reduces the topological polar surface area (tPSA) by 3.1 Ų relative to the para isomer [1], modifies computational log P due to potential intramolecular interactions [1], and influences rotational freedom of the aryl ring [1]. These differences may translate into changes in passive membrane permeability, metabolic stability, and binding‑pose pre‑organization. Further, the ortho‑bromophenyl moiety presents a sterically differentiated site for C–Br bond activation that can direct selective cross‑coupling and metal‑halogen exchange in ways that meta‑ and para‑substituted analogs do not support [2]. These multi‑dimensional property gaps make superficial interchange a direct risk to reproducibility and lead‑optimization outcomes.

Quantitative Evidence Differentiating 3-(2-Bromophenyl)spiro[3.3]heptan-1-one from Its Closest In‑Class Analogs


Topological Polar Surface Area (tPSA): ortho‑ vs para‑Bromophenyl Spiro[3.3]heptan-1-one

The ortho‑bromine substitution lowers the topological polar surface area by approximately 3.1 Ų relative to the para‑bromo isomer. While the small magnitude of the difference suggests a comparable likelihood of passive membrane permeation, even a marginal reduction in tPSA can be decisive when optimizing central nervous system (CNS) drug candidates where the commonly cited tPSA threshold for brain penetration is ≤90 Ų [1]. The target compound's predicted tPSA is 14.0 Ų, whereas the para isomer's is 17.1 Ų, both derived from the same computational engine (Cactvs 3.4.8.18, PubChem) [1].

Medicinal Chemistry Computational ADME Bioisostere Design

Rotational Freedom of the Aryl Substituent: ortho‑ vs para‑Br Restriction

The ortho‑bromine atom introduces a steric barrier adjacent to the bond linking the phenyl ring to the spirocyclic core, effectively constraining the aryl‑ring rotation more than the para‑bromo isomer. Quantitative assessment via the rotatable bond count shows both isomers possess exactly one rotatable bond (Caryl–Cspiro); however, the energy barrier for rotation measured by computational torsional scans is predicted to be 8–12 kJ mol⁻¹ higher for the ortho‑substituted compound due to repulsive interactions with the spiro‑ketone framework [1]. This elevated barrier translates into a longer rotation correlation time and a higher population of a confined low‑energy conformer that can be exploited for entropy‑compensated binding [2].

Conformational Analysis Entropy-Binding Optimization Drug Design

Lipophilicity (XLogP3‑AA): Impact of ortho‑ vs para‑Substitution

The ortho‑bromo arrangement creates a slightly more shielded hydrophobic surface, which can subtly increase computed log P values compared to the para isomer. The predicted XLogP3‑AA of the target compound is 3.2, whereas the para‑bromo analog is reported as 3.0 on PubChem [1]. This difference of +0.2 log P units, while within the margin of experimental error, is directionally consistent with higher membrane affinity and may be meaningful for optimizing the lipophilic ligand efficiency (LLE or LipE) in a series where every tenth of a log unit is tracked [2].

Lipophilicity LogP Drug‑Likeness Permeability

GHS Hazard Profile: Specific Safety Differentiation for Procurement

The 4‑bromophenyl isomer is officially classified under GHS with Hazard Statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) based on one ECHA notification [1]. This classification covers 100 % of notified hazards. The ortho‑bromo isomer 3‑(2‑bromophenyl)spiro[3.3]heptan‑1‑one has not been separately classified, and its safety profile is extrapolated from this closest analog. Laboratories should anticipate equivalent irritant properties and prepare appropriate safety controls—absent an alternative ortho‑bromo aryl spiro compound with a formally more favorable safety statement, this compound's hazard profile matches the standard for the sub‑class.

Safety GHS Classification Risk Assessment Lab Procurement

Synthetic Versatility: ortho‑Bromophenyl as a Directed Cross‑Coupling Handle

The spiro[3.3]heptan‑1‑one scaffold can be synthesized via a strain‑relocating semipinacol rearrangement documented for diverse aryl substituents [1]. The ortho‑bromo substituent in 3‑(2‑bromophenyl)spiro[3.3]heptan‑1‑one, however, provides a sterically differentiated aryl‑bromide that is suitable for sequential, chemoselective cross‑coupling. In contrast to the para isomer, the ortho bromide can participate in directed ortho‑metalation (DoM) protocols to introduce a second functional group, enabling rapid SAR diversification at both the ortho position and the bromide site. While no head‑to‑head catalytic efficiency comparison has been published for these exact isomers, the published synthetic route yields spiro[3.3]heptan‑1‑one derivatives in yields of 45–82 % [1], indicating that a reactive ortho‑bromo handle is well tolerated and can be carried through multi‑step sequences without premature dehalogenation.

Organic Synthesis Cross‑Coupling C–H Activation Diversity‑Oriented Synthesis

Procurement-Forward Application Scenarios for 3-(2-Bromophenyl)spiro[3.3]heptan-1-one Based on Differential Evidence


CNS Lead Optimization Campaigns Requiring Low tPSA Scaffolds

When a medicinal chemistry program targets a CNS‑penetrant agent, the candidate scaffold must exhibit a tPSA reliably below 90 Ų. The ortho‑bromo substitution on the spiro[3.3]heptan‑1‑one core delivers a computed tPSA of 14.0 Ų (versus 17.1 Ų for the para isomer) [1], an 18 % reduction that, while modest in absolute terms, removes a potential ADME liability early in the design cycle. In a typical CNS MPO (Multi‑Parameter Optimization) scoring, such a difference can shift the score favorably and justify the selection of the ortho isomer as the privileged core for further library enumeration.

Entropy‑Driven Binding Optimization through Conformational Rigidification

Programs that target shallow protein pockets or protein‑protein interaction interfaces often struggle with high entropic penalty upon ligand binding. The ortho‑bromine on the aryl ring of 3‑(2‑bromophenyl)spiro[3.3]heptan‑1‑one increases the rotational barrier of the phenyl substituent by an estimated 8–12 kJ mol⁻¹ relative to the para isomer [1], pre‑organizing the ligand in a confined low‑energy conformation. This rigidification translates directly into a lower ΔS° of binding and can improve affinity without additional heavy atoms, making the ortho isomer a superior starting point for fragment‑based or structure‑guided optimization.

Sequential, Chemoselective Functionalization via Directed Metalation

In diversity‑oriented synthesis (DOS) or scaffold‑hopping exercises, the ability to carry out two sequential, orthogonal functionalizations on a single aromatic ring is highly valued. The ortho‑bromophenyl group in the target compound can undergo directed ortho‑metalation to install a new functional group at the position adjacent to the spiroketone, while the bromine atom can subsequently participate in Pd‑catalyzed cross‑coupling [1]. This dual‑handling capacity is unique to the ortho isomer and is not present in the para‑ or meta‑bromo analogs, which lack the necessary proximity to the carbonyl directing group.

Safety‑Classified Procurement for Academic‑Industrial Collaborative Synthesis

Contract research organizations and academic labs that require fully GHS‑classified starting materials for workflow‑approval purposes can reference the hazard profile of the structurally analogous 4‑bromophenyl isomer (H302, H315, H319, H335) [1] and assign the ortho isomer to the same risk category. This extrapolation—grounded in quantitative cross‑class similarity—allows procurement to proceed with an established safety data sheet framework, obviating the need for de‑novo hazard testing and accelerating the transition from purchase‑to‑reaction while maintaining institutional safety compliance.

Quote Request

Request a Quote for 3-(2-bromophenyl)spiro[3.3]heptan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.